Tripropylene glycol dimethacrylate

Catalog No.
S15983021
CAS No.
51247-87-1
M.F
C17H28O6
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylene glycol dimethacrylate

CAS Number

51247-87-1

Product Name

Tripropylene glycol dimethacrylate

IUPAC Name

2-[2-[2-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3

InChI Key

OWDBMKZHFCSOOL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C(=C)C)OCC(C)OC(=O)C(=C)C

Tripropylene glycol dimethacrylate is an organic compound with the molecular formula C17_{17}H28_{28}O6_6 and a molecular weight of approximately 328.4 g/mol. It is classified as a dimethacrylate, which indicates that it contains two methacrylate functional groups. This compound is typically a colorless to pale yellow liquid at room temperature and exhibits a relatively high boiling point of about 397.7 °C at standard atmospheric pressure . Tripropylene glycol dimethacrylate is primarily utilized as a crosslinking agent in various polymer applications, enhancing the mechanical properties and durability of the resulting materials.

Tripropylene glycol dimethacrylate undergoes polymerization reactions when exposed to heat or ultraviolet light, leading to the formation of crosslinked polymer networks. The methacrylate groups can participate in free radical polymerization, where the double bonds in the methacrylate moieties react with free radicals to form long-chain polymers. This reaction is crucial for applications in adhesives, coatings, and dental materials, where strong and durable materials are required.

The general reaction can be represented as follows:

RC=CRCC\text{R}-\text{C}=\text{C}-\text{R }\rightarrow \text{R}-\text{C}-\text{C}-\text{R }

Here, R and R' represent the radical initiators or other polymer chains that react with the methacrylate groups during polymerization.

Tripropylene glycol dimethacrylate can be synthesized through several methods, including:

  • Esterification: The reaction of tripropylene glycol with methacrylic acid under acidic conditions can yield tripropylene glycol dimethacrylate. This method involves heating the reactants and removing water to drive the reaction forward.
  • Transesterification: This method involves reacting tripropylene glycol with a methacrylate ester in the presence of a catalyst, facilitating the exchange of ester groups.
  • Direct Methacrylation: In some cases, tripropylene glycol can be directly reacted with methacrylic anhydride or methacryloyl chloride to form the dimethacrylate .

Tripropylene glycol dimethacrylate finds extensive use in various fields due to its unique properties:

  • Adhesives: It serves as a key component in formulating high-performance adhesives due to its ability to form strong bonds.
  • Coatings: Used in coatings for its excellent hardness and chemical resistance.
  • Dental Materials: Employed in dental composites and sealants due to its favorable mechanical properties and biocompatibility.
  • Acrylic Resins: Functions as a crosslinking agent in acrylic resin formulations for improved durability and performance .

Interaction studies involving tripropylene glycol dimethacrylate focus on its compatibility with other materials and its effects on biological systems. Research indicates that when combined with other monomers or additives, it can enhance the mechanical properties of composites while maintaining or improving biocompatibility. Studies also evaluate its interactions with various solvents and fillers used in formulations, ensuring optimal performance without compromising safety .

Several compounds share structural similarities with tripropylene glycol dimethacrylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Tripropylene glycol dimethacrylateC17_{17}H28_{28}O6_6Two methacrylate groups; high boiling point
Triethylene glycol dimethacrylateC14_{14}H22_{22}O6_6Shorter carbon chain; lower molecular weight
Diethylene glycol dimethacrylateC10_{10}H18_{18}O4_4Fewer functional groups; lower viscosity
Ethylene glycol dimethacrylateC8_{8}H12_{12}O4_4Simplest structure; commonly used in less demanding applications

Tripropylene glycol dimethacrylate stands out due to its longer carbon chain and higher molecular weight, contributing to enhanced mechanical properties and thermal stability compared to its shorter-chain counterparts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

328.18858861 g/mol

Monoisotopic Mass

328.18858861 g/mol

Heavy Atom Count

23

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester: ACTIVE

Dates

Last modified: 08-15-2024

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